Cas no 22955-77-7 (Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate)
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene-2-carboxylicacid, 2,3-dihydro-1-oxo-, methyl ester
- METHYL 1-OXO-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLATE
- methyl 3-oxo-1,2-dihydroindene-2-carboxylate
- 1-oxoindan-2-carboxylic acid methyl ester
- 1-oxo-indan-2-carboxylic acid methyl ester
- AC1L7M90
- AC1Q43VP
- AC1Q43VQ
- methyl 1-oxo-2-indanecarboxylate
- methyl 1-oxoindane-2-carboxylate
- methyl-1-oxoindane-2-carboxylate
- NSC225050
- SureCN1000380
- 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester
- YBKCOFSJGXNOKP-UHFFFAOYSA-N
- methyl 1-oxoindan-2-carboxylate
- Methyl 1-indanone-2-carboxylate
- Methyl (1-oxo)indan-2-carboxylate
- Methyl 1-oxo-2-inda
- SCHEMBL1000380
- Methyl 1-oxo-2-indanecarboxylate #
- A816444
- DS-11352
- methyl 3-oxidanylidene-1,2-dihydroindene-2-carboxylate
- CS-0006584
- MFCD00667641
- methyl1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- SY025625
- NSC-225050
- AKOS006273111
- EN300-748726
- 2-methoxycarbonyl-1-indanone
- 22955-77-7
- methyl 3-oxo-1, 2-dihydroindene-2-carboxylate
- DTXSID80310295
- 3-oxo-1,2-dihydroindene-2-carboxylic acid methyl ester
- DB-230673
- METHYL 1-OXO-2,3-DIHYDROINDENE-2-CARBOXYLATE
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
-
- MDL: MFCD00667641
- Inchi: 1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3
- InChI Key: YBKCOFSJGXNOKP-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2CC1C(=O)OC
Computed Properties
- Exact Mass: 190.063
- Monoisotopic Mass: 190.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
- XLogP3: 1.8
Experimental Properties
- Density: 1.246
- Boiling Point: 297.5℃ at 760mmHg
- Flash Point: 130°C
- Refractive Index: 1.562
- PSA: 43.37
- LogP: 1.21460
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Room Temperature(BD284785)
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM251514-1g |
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
22955-77-7 | 95% | 1g |
$122 | 2021-06-16 | |
| Chemenu | CM251514-5g |
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
22955-77-7 | 95% | 5g |
$337 | 2021-06-16 | |
| Chemenu | CM251514-10g |
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
22955-77-7 | 95% | 10g |
$580 | 2021-06-16 | |
| TRC | M219710-50mg |
Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate |
22955-77-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219710-100mg |
Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate |
22955-77-7 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M219710-500mg |
Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate |
22955-77-7 | 500mg |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ217-5g |
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
22955-77-7 | 95+% | 5g |
4029CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ217-50mg |
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
22955-77-7 | 95+% | 50mg |
¥131.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ217-1g |
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
22955-77-7 | 95+% | 1g |
¥1008.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ217-250mg |
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
22955-77-7 | 95+% | 250mg |
497CNY | 2021-05-08 |
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Suppliers
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Related Literature
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Yakun Wang,Yueyun Li,Mingming Lian,Jixia Zhang,Zhaomin Liu,Xiaofei Tang,Hang Yin,Qingwei Meng Org. Biomol. Chem. 2019 17 573
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Kai-Li Tan,Tao Dong,Xue-Qiong Zhang,Cheng-Pan Zhang Org. Biomol. Chem. 2020 18 1769
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Biao Wang,Yifeng Wang,Yidong Jiang,Mingming Chu,Suosuo Qi,Wanzhen Ju,Danqian Xu Org. Biomol. Chem. 2018 16 7702
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Bao-Gui Cai,Qian Li,Qiong Zhang,Lei Li,Jun Xuan Org. Chem. Front. 2021 8 5982
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Eric J. Beckman,Pradip Munshi Green Chem. 2011 13 376
Additional information on Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 22955-77-7): A Comprehensive Overview
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number 22955-77-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its indene core structure and carboxylate functional group, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structural framework of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate consists of a fused ring system comprising an indene moiety and a ketone group at the 1-position, esterified at the 2-position with a methyl group. This unique configuration makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both aromatic and heterocyclic characteristics allows for diverse chemical modifications, making it a preferred candidate for medicinal chemists exploring novel therapeutic agents.
In recent years, the compound has been extensively studied for its potential applications in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological properties. For instance, modifications at the indene ring have led to the discovery of compounds with anti-inflammatory and anticancer activities. The carboxylate group, in particular, offers opportunities for further functionalization, enabling the creation of prodrugs or conjugates that can improve bioavailability and target specificity.
The synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions, often starting from readily available precursors such as indene or its derivatives. Advanced catalytic methods have been employed to enhance yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques like palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in constructing the desired stereocenters and functional groups.
One of the most compelling aspects of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is its role as a building block in the development of novel drug candidates. Its indene core is a common motif in many biologically active compounds, and its reactivity allows for the introduction of various pharmacophores. Recent studies have highlighted its utility in generating small molecule inhibitors targeting specific enzymes involved in metabolic pathways. These inhibitors show promise in preclinical trials for treating conditions such as diabetes and hyperlipidemia.
The compound's versatility extends to its application in materials science as well. The indene structure can be incorporated into polymers and coatings to enhance their thermal stability and mechanical properties. Additionally, derivatives of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate have been explored for their potential use in organic electronics, where their ability to form stable radicals makes them suitable for use in conductive polymers.
The pharmacokinetic profile of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate and its derivatives has also been a subject of interest. Studies indicate that modifications to the ester group can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. By optimizing these parameters, researchers aim to develop drugs that exhibit improved efficacy and reduced side effects. Computational modeling has played a crucial role in predicting how structural changes will affect biological activity, allowing for more efficient drug design.
In conclusion, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 22955-77-7) is a multifaceted compound with broad applications across synthetic chemistry and pharmaceutical research. Its unique structural features make it an invaluable intermediate for developing new drugs and materials. As research continues to uncover new possibilities for this compound, its significance in advancing scientific knowledge and therapeutic innovation is undeniable.
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